![molecular formula C10H12F3NO B2519754 3-氨基-3-[3-(三氟甲基)苯基]丙-1-醇 CAS No. 683221-00-3](/img/structure/B2519754.png)
3-氨基-3-[3-(三氟甲基)苯基]丙-1-醇
描述
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol: is an organic compound with the molecular formula C10H12F3NO. It is characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group.
科学研究应用
Chemistry:
Intermediate: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions[][4].
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates[][4].
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders[][4].
Industry:
Agrochemicals: Used in the synthesis of agrochemical compounds.
Materials Science: Incorporated into materials to enhance their properties, such as thermal stability and resistance to degradation[][4].
生化分析
Biochemical Properties
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes by forming strong hydrogen bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the amino group in the compound can participate in nucleophilic substitution reactions, further influencing its biochemical activity .
Cellular Effects
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling proteins, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol involves its binding interactions with biomolecules. The trifluoromethyl group can form strong hydrogen bonds with specific amino acid residues in proteins, leading to changes in protein conformation and activity . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . The compound can affect metabolic fluxes and alter the levels of specific metabolites within the cell . These interactions can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The compound’s activity and function can be modulated by its localization within different subcellular regions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Amination: The aldehyde is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydroxylation: The resulting intermediate is further hydroxylated to introduce the hydroxyl group, yielding the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
作用机制
The mechanism of action of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific enzymes, inhibiting their activity and affecting various biochemical pathways .
相似化合物的比较
3-(Trifluoromethyl)phenylpropan-1-ol: Similar structure but lacks the amino group.
3-Amino-3-phenylpropan-1-ol: Similar structure but lacks the trifluoromethyl group.
Uniqueness:
- The presence of both the trifluoromethyl group and the amino group in 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol makes it unique. This combination enhances its chemical reactivity and potential applications in various fields .
属性
IUPAC Name |
3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITWXNLDCLFQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-methylphenyl)methyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2519671.png)
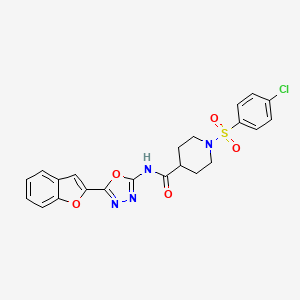
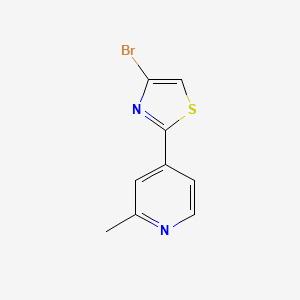
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2519674.png)
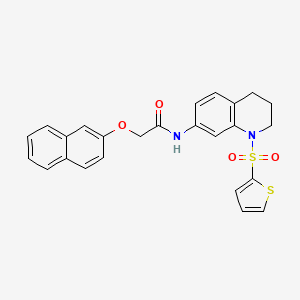
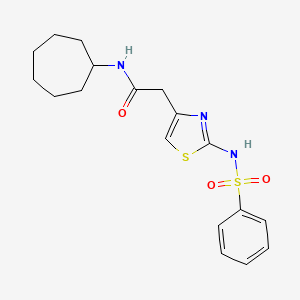
![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519682.png)
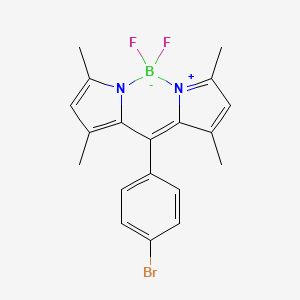
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
![3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2519691.png)
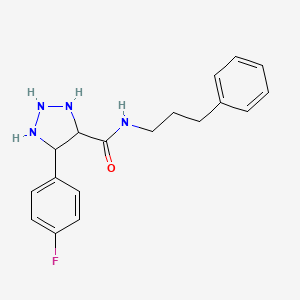
![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)
